molecular formula C27H22O9 B2671932 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate CAS No. 859666-50-5

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B2671932
CAS No.: 859666-50-5
M. Wt: 490.464
InChI Key: FIIHUXSLLCUURT-FBHDLOMBSA-N
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Description

This compound (CAS: 859666-50-5) is a structurally complex molecule with the molecular formula C₂₇H₂₂O₉ and a molecular weight of 490.5 g/mol . Its architecture comprises three distinct moieties:

  • A dihydrobenzofuran core with a methyl substituent at position 7 and a ketone at position 3.
  • A 3,4,5-trimethoxybenzoate ester linked to the benzofuran system, enhancing lipophilicity and influencing bioavailability.

Key computed properties include an XLogP3 value of 5.1, indicating high lipophilicity, and a topological polar surface area (TPSA) of 98.8 Ų, suggesting moderate solubility . The molecule has 9 hydrogen bond acceptors and 7 rotatable bonds, which may impact its conformational flexibility and interaction with biological targets .

Properties

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O9/c1-14-18(36-27(29)16-11-22(30-2)26(32-4)23(12-16)31-3)8-6-17-24(28)21(35-25(14)17)10-15-5-7-19-20(9-15)34-13-33-19/h5-12H,13H2,1-4H3/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIHUXSLLCUURT-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. Its structural characteristics suggest a variety of biological activities that merit detailed exploration. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Structural Features

The compound features multiple aromatic rings and functional groups that contribute to its biological properties. The presence of the benzo[d][1,3]dioxole moiety is particularly noteworthy as it is associated with various pharmacological effects. The benzofuran structure enhances chemical stability and reactivity, while the trimethoxybenzoate group may improve solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Compounds with similar frameworks have demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : The structural components suggest potential antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Similar derivatives have shown promise in reducing inflammation, indicating that this compound may also possess such properties.

Case Studies and Experimental Data

Recent studies have utilized predictive models such as PASS (Prediction of Activity Spectra for Substances) to evaluate the potential biological activities based on structural characteristics. These models indicate that the compound may exhibit:

  • Antioxidant : High potential for scavenging free radicals.
  • Antimicrobial : Activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines in cell culture studies.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesNotable Activities
Benzofuran derivativesContains benzofuran coreAntioxidant, anti-inflammatory
Dioxole derivativesIncludes dioxole ringAntimicrobial properties
Methoxy-substituted phenolsMultiple methoxy groupsAntioxidant effects

Mechanistic Insights

The mechanism of action for this compound may involve interaction with specific biological targets:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
  • Receptor Modulation : Possible modulation of receptors linked to oxidative stress response.

Synthesis and Application

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Methods include:

  • Pd-Catalyzed Arylation : To establish the core framework.
  • Noyori Asymmetric Hydrogenation : For achieving high enantioselectivity.

These synthetic routes are crucial for producing sufficient quantities for research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodioxole-Containing Compounds

Benzodioxole derivatives, such as safrole and piperine , share the methylenedioxyphenyl motif. However, the target compound’s extended conjugation (due to the benzofuran and trimethoxybenzoate groups) results in significantly higher molecular weight (~490 vs. ~150–280 g/mol for simpler benzodioxoles) and lipophilicity (XLogP3 ~5.1 vs. ~2–4) . This structural complexity may enhance target binding specificity but reduce aqueous solubility compared to smaller benzodioxoles.

Dihydrobenzofuran Derivatives

Compounds like amiodarone (a cardiac drug) feature a benzofuran core but lack the benzodioxole and trimethoxybenzoate substituents. For instance, the ketone may increase hydrogen-bonding capacity compared to amiodarone’s halogenated system.

Trimethoxybenzoate Esters

The 3,4,5-trimethoxybenzoate group is reminiscent of podophyllotoxin derivatives (e.g., etoposide), which use similar ester linkages for cytotoxic activity. However, the target compound’s benzodioxole-benzofuran scaffold diverges from podophyllotoxin’s lignan structure, likely leading to differences in mechanism and toxicity profiles.

Natural Product Analogues

Compounds isolated from Zygophyllum fabago roots, such as Zygocaperoside and Isorhamnetin-3-O-glycoside , differ significantly in structure . For example:

  • Isorhamnetin-3-O-glycoside is a flavonoid glycoside with a sugar moiety, resulting in lower lipophilicity (predicted XLogP3 ~1–2) compared to the target compound .
  • Zygocaperoside (a saponin) has a triterpenoid backbone, contrasting with the target’s fused aromatic systems.

Structural and Conformational Analysis

The compound’s dihydrobenzofuran ring may exhibit puckering, as described by Cremer and Pople’s ring-puckering coordinates . Computational tools like Mercury CSD (for crystal structure visualization) and SHELX (for refinement) could elucidate its conformational preferences compared to simpler benzofurans . For instance, the methyl group at position 7 may sterically hinder planarization of the dihydrobenzofuran ring, influencing binding to hydrophobic pockets.

Data Tables

Table 1: Molecular Properties Comparison

Property Target Compound Isorhamnetin-3-O-glycoside Amiodarone
Molecular Weight (g/mol) 490.5 ~464 (estimated) 645.31
XLogP3 5.1 ~1.5 7.2
Hydrogen Bond Acceptors 9 ~15 (incl. glycoside) 4
Rotatable Bonds 7 ~8 10

Table 2: Structural Motifs

Compound Benzodioxole Dihydrobenzofuran Trimethoxybenzoate Glycoside
Target Compound Yes Yes Yes No
Isorhamnetin-3-O-glycoside No No No Yes
Etoposide No No No Yes (sugar-linked)

Research Implications

The target compound’s hybrid architecture merges features of natural products (e.g., benzodioxoles) and synthetic pharmacophores (e.g., trimethoxybenzoates). Further studies using NMR spectroscopy (as applied to Z. fabago compounds ) and crystallographic refinement (via SHELX ) are needed to validate its conformational dynamics and bioactivity.

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